N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bipyridine moiety linked to an imidazole sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves the coupling of a bipyridine derivative with an imidazole sulfonamide. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The imidazole sulfonamide can be introduced through nucleophilic substitution reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using palladium or nickel catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high temperatures and inert atmospheres to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes . The imidazole sulfonamide group can interact with protein targets, potentially inhibiting their function through competitive binding .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Imidazole-4-sulfonamide: A related compound with similar biological activity but lacking the bipyridine moiety.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combined bipyridine and imidazole sulfonamide structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
This detailed article provides a comprehensive overview of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-10-15(18-11-20)23(21,22)19-8-12-4-5-14(17-7-12)13-3-2-6-16-9-13/h2-7,9-11,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSLRQMJUECEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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